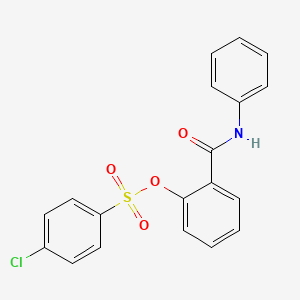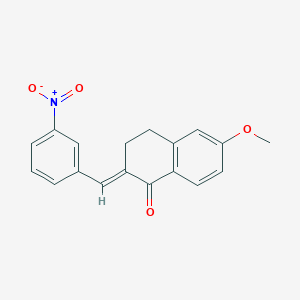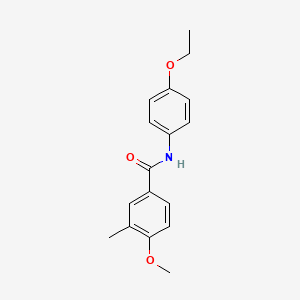![molecular formula C17H9Cl2N3OS B4750258 N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide](/img/structure/B4750258.png)
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide
Descripción general
Descripción
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide, also known as TAK-632, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. MAPKs are a group of protein kinases that play important roles in regulating cellular processes such as proliferation, differentiation, and survival. Aberrant activation of MAPKs has been implicated in various diseases, including cancer. TAK-632 has shown promise as a potential therapeutic agent for cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide inhibits the activity of the MAPK pathway by targeting the protein kinases MEK1 and MEK2, which are upstream of the MAPKs ERK1 and ERK2. MEK1 and MEK2 are involved in the activation of ERK1/2, which in turn phosphorylate downstream targets involved in cell proliferation, survival, and migration. By inhibiting MEK1/2, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide blocks the activation of ERK1/2 and downstream signaling, leading to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide has been shown to have potent antiproliferative and proapoptotic effects on cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide has been shown to enhance the immune response against cancer by increasing the infiltration of immune cells into tumors and modulating the expression of immune checkpoint proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide is its specificity for MEK1/2, which reduces the risk of off-target effects. In addition, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide has good oral bioavailability and pharmacokinetic properties, which make it suitable for use in animal models and potentially in humans. However, one limitation of N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide is its potential toxicity, particularly in the liver and gastrointestinal tract. Careful dose optimization and toxicity testing are necessary to ensure its safety and efficacy.
Direcciones Futuras
For research on N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide include further preclinical studies to optimize its dosing and toxicity profile, as well as clinical trials to evaluate its efficacy and safety in humans. In addition, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide could be combined with other anticancer agents to enhance their efficacy and overcome resistance. Furthermore, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide could be used in combination with immunotherapy to enhance the immune response against cancer. Finally, the development of new MEK inhibitors with improved selectivity and potency could lead to the discovery of more effective anticancer agents.
Aplicaciones Científicas De Investigación
N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various types of cancer cells, including melanoma, lung cancer, and colorectal cancer, both in vitro and in vivo. In addition, N-[3-cyano-4-(3,4-dichlorophenyl)-2-thienyl]nicotinamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-14-4-3-10(6-15(14)19)13-9-24-17(12(13)7-20)22-16(23)11-2-1-5-21-8-11/h1-6,8-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJFECPNXKFVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C(=CS2)C3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(3,4-dichlorophenyl)thiophen-2-yl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4750177.png)
![butyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B4750183.png)
![N-isopropyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4750186.png)

![2-(1-naphthyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4750200.png)
![4-[4-(allyloxy)benzylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4750201.png)
![2-[(3-chloro-4-methoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4750209.png)
![2-[({[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4750234.png)


![2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4750256.png)
![2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4750269.png)
